molecular formula C20H12F3N3 B12467760 4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine

4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine

Cat. No.: B12467760
M. Wt: 351.3 g/mol
InChI Key: QUGPSRHANXSBSL-UHFFFAOYSA-N
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Description

4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine is a complex organic compound that features a pyridine ring substituted with an imidazole ring, which is further substituted with difluorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl groups and finally the attachment of the pyridine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would typically be scaled up from laboratory conditions, with careful control of temperature, pressure, and reaction times to optimize the production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: This compound also features a pyridine ring substituted with fluorophenyl groups and is used in similar applications.

    2-(2,4-Difluorophenyl)pyridine: Another related compound with applications in organic synthesis and materials science.

Uniqueness

4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H12F3N3

Molecular Weight

351.3 g/mol

IUPAC Name

4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine

InChI

InChI=1S/C20H12F3N3/c21-14-5-2-1-4-13(14)19-18(12-8-10-24-11-9-12)25-20(26-19)17-15(22)6-3-7-16(17)23/h1-11H,(H,25,26)

InChI Key

QUGPSRHANXSBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(N2)C3=C(C=CC=C3F)F)C4=CC=NC=C4)F

Origin of Product

United States

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